
5-Cyclopentyl-2,4-xylenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopentyl-2,4-xylenol is an organic compound that belongs to the class of phenols It is characterized by a cyclopentyl group attached to the benzene ring, which also has two methyl groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-2,4-xylenol can be achieved through several synthetic routes. One common method involves the alkylation of 2,4-xylenol with cyclopentyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures the isolation of the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopentyl-2,4-xylenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopentyl-2,4-dimethylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of cyclopentyl-2,4-benzoquinone.
Reduction: Formation of cyclopentyl-2,4-dimethylcyclohexanol.
Substitution: Formation of halogenated derivatives like 5-cyclopentyl-2,4-dibromo-xylenol.
Wissenschaftliche Forschungsanwendungen
5-Cyclopentyl-2,4-xylenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Cyclopentyl-2,4-xylenol involves its interaction with biological targets through its phenolic group. The compound can disrupt cell membranes and interfere with enzymatic activities, leading to its antimicrobial effects. The cyclopentyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylphenol: Lacks the cyclopentyl group, resulting in different chemical properties.
5-Cyclopentyl-2,4-dimethylcyclohexanol: A reduced form of 5-Cyclopentyl-2,4-xylenol.
5-Cyclopentyl-2,4-benzoquinone: An oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both the cyclopentyl and phenolic groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
60834-69-7 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
5-cyclopentyl-2,4-dimethylphenol |
InChI |
InChI=1S/C13H18O/c1-9-7-10(2)13(14)8-12(9)11-5-3-4-6-11/h7-8,11,14H,3-6H2,1-2H3 |
InChI-Schlüssel |
UUJXQBDCMBHRJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C2CCCC2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




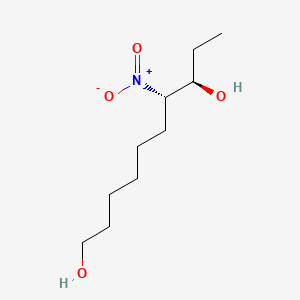
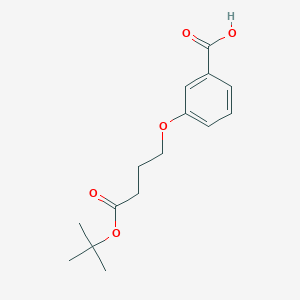
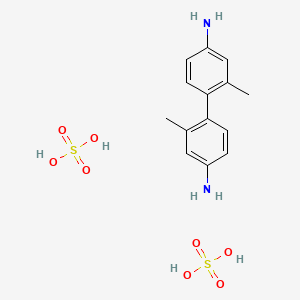
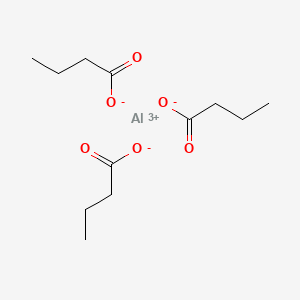
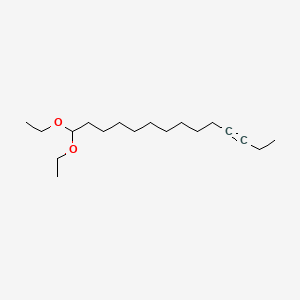
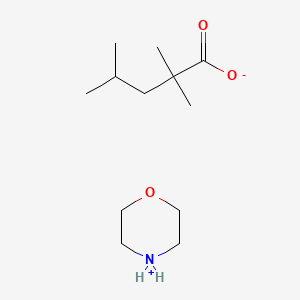
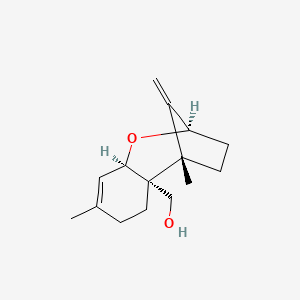
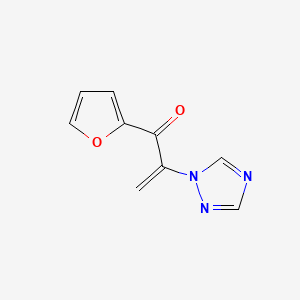
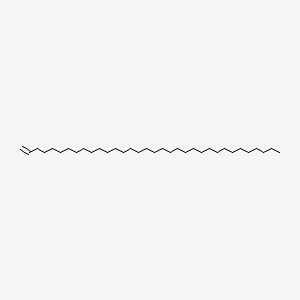
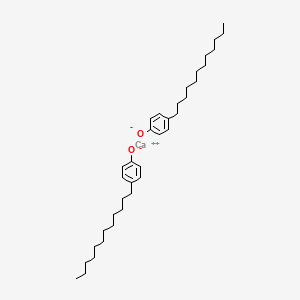
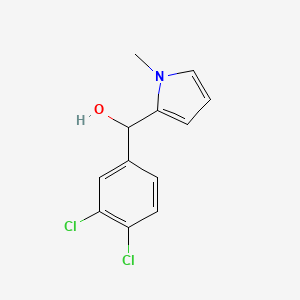
![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
